

Spectroscopic Analysis for Confirmatory Identification of Tert-butyl-(3-iodopropoxy)-dimethylsilane

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Compound of Interest

Compound Name: *Tert-butyl-(3-iodopropoxy)-dimethylsilane*

Cat. No.: *B115104*

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the precise incorporation of protecting groups is paramount. **Tert-butyl-(3-iodopropoxy)-dimethylsilane** serves as a key reagent for introducing a protected propanol linker, and its successful incorporation must be rigorously verified. This guide provides a comparative analysis of spectroscopic techniques to confirm the presence of the tert-butyl-(3-iodopropoxy)-dimethylsilyl group, with a comparison to its bromo- and chloro-analogues.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **Tert-butyl-(3-iodopropoxy)-dimethylsilane** and its analogues. This data is essential for distinguishing between the starting materials, the desired product, and potential byproducts.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compound	Si-C(CH ₃) ₃ (s, 9H)	Si-(CH ₃) ₂ (s, 6H)	-O-CH ₂ - (t, 2H)	-CH ₂ -CH ₂ - (quint, 2H)	-CH ₂ -X (t, 2H)
Tert-butyl-(3-iodopropoxy)-dimethylsilane	~0.89 ppm	~0.05 ppm	~3.60 ppm	~1.95 ppm	~3.25 ppm
Tert-butyl-(3-bromopropoxy)-dimethylsilane	~0.89 ppm	~0.05 ppm	~3.65 ppm	~2.00 ppm	~3.45 ppm
Tert-butyl-(3-chloropropoxy)-dimethylsilane	~0.89 ppm	~0.05 ppm	~3.70 ppm	~1.90 ppm	~3.55 ppm

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling patterns are abbreviated as s (singlet), t (triplet), and quint (quintet).

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Si-C(CH ₃) ₃	Si-C(CH ₃) ₃	Si-(CH ₃) ₂	-O-CH ₂ -	-CH ₂ -CH ₂ -	-CH ₂ -X
Tert-butyl-(3-iodopropoxy)-dimethylsilane	~26.0 ppm	~18.4 ppm	~-5.3 ppm	~63.0 ppm	~36.5 ppm	~5.0 ppm
Tert-butyl-(3-bromopropoxy)-dimethylsilane	~26.0 ppm	~18.4 ppm	~-5.3 ppm	~61.5 ppm	~35.0 ppm	~35.5 ppm
Tert-butyl-(3-chloropropoxy)-dimethylsilane	~26.0 ppm	~18.4 ppm	~-5.3 ppm	~60.0 ppm	~33.0 ppm	~45.0 ppm

Table 3: Mass Spectrometry Data (Major Predicted Fragments)

Compound	$[M-C(CH_3)_3]^+$ (m/z)	$[M-I/Br/Cl]^+$ (m/z)	$[Si(CH_3)_2C(CH_3)_3]^+$ (m/z)
Tert-butyl-(3-iodopropoxy)-dimethylsilane	243	173	115
Tert-butyl-(3-bromopropoxy)-dimethylsilane	195/197	173	115
Tert-butyl-(3-chloropropoxy)-dimethylsilane	151/153	173	115

Note: The presence of bromine and chlorine isotopes results in characteristic M/M+2 peaks.

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands)

Functional Group	Absorption Range (cm ⁻¹)	Description
C-H (Alkyl)	2850-2960	Stretching vibrations
Si-O-C	1080-1120	Strong, characteristic stretching band
Si-C	830-840, 770-780	Characteristic bending vibrations
C-I	500-600	Stretching vibration
C-Br	515-690	Stretching vibration
C-Cl	600-800	Stretching vibration

Experimental Protocols

To obtain the data presented above, the following experimental protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled sequence. A larger number of scans will be required compared to ^1H NMR to achieve adequate signal intensity.

Mass Spectrometry (MS)

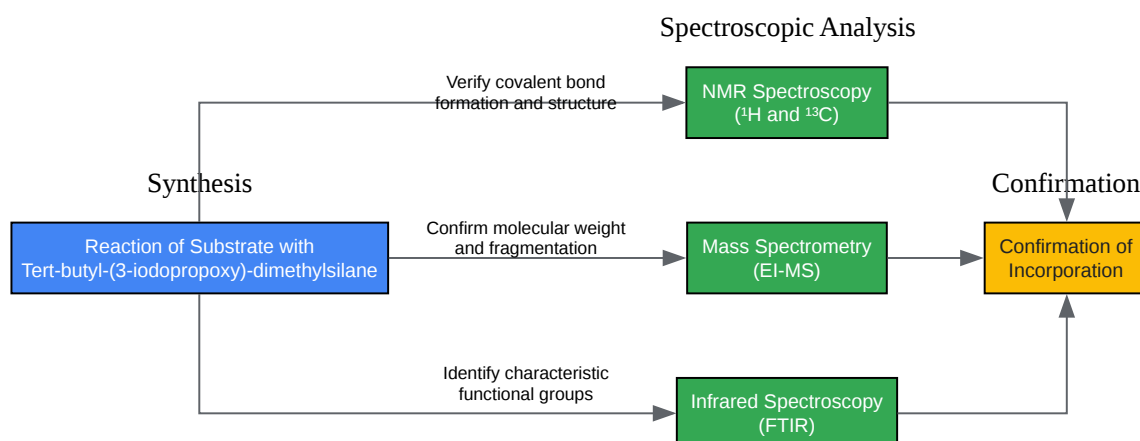
- **Sample Introduction:** Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.
- **Analysis:** Analyze the resulting mass spectrum for the molecular ion peak (if present) and characteristic fragment ions as listed in Table 3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Acquisition:** Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 4.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of "**Tert-butyl-(3-iodopropoxy)-dimethylsilane**" incorporation.



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Caption: Workflow for Spectroscopic Confirmation.

By employing this multi-technique spectroscopic approach, researchers can confidently confirm the successful incorporation of the "**Tert-butyl-(3-iodopropoxy)-dimethylsilane**" moiety into their target molecules, ensuring the integrity of their synthetic route and the purity of their final product.

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